6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one is a complex heterocyclic compound that integrates multiple functional groups, including a thiazole ring, a furochromenone core, and a methoxyphenyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The thiazole ring and furochromenone core are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furochromenone core but differs in its substituents and overall structure.
Thiazole derivatives: Compounds containing the thiazole ring exhibit a wide range of biological activities and are structurally similar to 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H15NO4S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H15NO4S/c1-12-10-26-20-9-19-14(7-16(12)20)8-17(22(24)27-19)18-11-28-21(23-18)13-3-5-15(25-2)6-4-13/h3-11H,1-2H3 |
InChI Key |
PLAUKSKEPKSGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CSC(=N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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